molecular formula C7H14FNO2 B1485799 (3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine CAS No. 2165468-13-1

(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine

Cat. No. B1485799
CAS RN: 2165468-13-1
M. Wt: 163.19 g/mol
InChI Key: FPWCFVXHSFWEJA-RNFRBKRXSA-N
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Description

(3R,4S)-4-Fluoro-N-(2-methoxyethyl)oxolan-3-amine, also known as FMOX, is a synthetic compound that has been widely studied in recent years due to its potential applications in various areas, including medicinal chemistry, drug discovery, and laboratory experiments. This compound has been shown to possess several interesting properties, such as its ability to interact with various biological systems, its low toxicity, and its potential to be used as a drug target.

Scientific Research Applications

Fluorinated Compound Synthesis and Analysis

  • Fluorinated compounds, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, serve as versatile reagents for the analysis of scalemic mixtures of amines, highlighting the critical role of fluorine in chiral resolution reagents. Such compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, demonstrating the utility of fluorine-containing reagents in organic synthesis and analysis (Rodríguez-Escrich et al., 2005).

Fluorine's Role in Organic Synthesis

  • Fluorine substitution has been shown to significantly affect the reactivity and selectivity of organic compounds. For instance, the regioselective anodic methoxylation of N-(fluoroethyl)amines to introduce methoxy groups adjacent to fluoromethyl groups showcases the unique reactivity conferred by fluorine atoms in organic synthesis. This method provides a pathway to highly useful fluoroalkylated building blocks, which could be relevant for the synthesis and functionalization of similar fluorinated amines (Fuchigami & Ichikawa, 1994).

Medicinal Chemistry Applications

  • Fluorinated compounds often exhibit unique biological activities. For example, selective dopamine D3 receptor ligands have been developed with significant selectivity over D2 receptors, indicating the potential of fluorinated amines in drug design and pharmacology. Such studies underscore the importance of fluorine in modulating the pharmacological profile of bioactive molecules (Banala et al., 2011).

Material Science and Catalysis

  • The incorporation of fluorine into organic frameworks can also influence material properties and catalytic activity. For instance, manganese(II) complexes with fluorinated ligands have been studied for their structural characteristics and magnetic properties, suggesting applications in materials science and catalysis (Wu et al., 2004).

properties

IUPAC Name

(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-10-3-2-9-7-5-11-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCFVXHSFWEJA-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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